4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Catalog No.
S790744
CAS No.
109414-76-8
M.F
C6H6Cl2N2S
M. Wt
209.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

CAS Number

109414-76-8

Product Name

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

IUPAC Name

4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine

Molecular Formula

C6H6Cl2N2S

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3

InChI Key

HMZPZWSEUHDAKM-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1Cl)SC)Cl

Canonical SMILES

CC1=C(N=C(N=C1Cl)SC)Cl

C6H6Cl2N2S\text{C}_6\text{H}_6\text{Cl}_2\text{N}_2\text{S}C6​H6​Cl2​N2​S

, has been investigated in various fields. Here are six unique applications:

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2SC_5H_4Cl_2N_2S and a molecular weight of 195.070 g/mol. It is classified as a pyrimidine derivative, which is a type of heterocyclic compound containing nitrogen atoms in its ring structure. The compound features two chlorine atoms at the 4 and 6 positions, a methyl group at the 5 position, and a methylthio group at the 2 position. Its unique structure contributes to its potential biological and chemical applications .

There is no current information available on the specific mechanism of action of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine. However, the presence of the pyrimidine ring suggests potential for interaction with biological systems, as this structure is involved in fundamental cellular processes []. Further research is needed to elucidate its potential biological activity.

The reactivity of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine can be explored through various chemical transformations. Notably, it can undergo nucleophilic substitutions due to the presence of the electrophilic chlorine atoms. For instance, reactions with nucleophiles such as amines or thiols can yield new derivatives with varying biological properties. Additionally, it can participate in electrophilic aromatic substitution reactions due to its aromatic nature .

Research indicates that pyrimidine derivatives, including 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, exhibit significant biological activities. Studies have shown that this compound possesses antibacterial properties, making it a candidate for further development in pharmaceuticals targeting bacterial infections. Its mechanism of action may involve interference with bacterial DNA synthesis or function . Moreover, the compound may also display anti-inflammatory effects, although further studies are required to elucidate its full pharmacological profile .

The synthesis of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine typically involves multi-step reactions:

  • Nitrification: Starting materials such as diethyl malonate undergo nitrification using concentrated nitric acid.
  • Cyclization: The resultant product reacts with thiourea in the presence of sodium alcoholate to form a pyrimidine ring.
  • Methylation: Dimethyl sulfate is used to introduce the methylthio group.
  • Chlorination: Phosphorus oxychloride facilitates the introduction of chlorine atoms at the 4 and 6 positions.

This method yields the final product with variable yields depending on reaction conditions .

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine has several potential applications:

  • Pharmaceuticals: Due to its antibacterial and possibly anti-inflammatory properties, it can be developed into therapeutic agents.
  • Agriculture: This compound may serve as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Intermediates: It can be utilized in the synthesis of other complex organic molecules in research and industrial applications .

Interaction studies involving 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine focus on its effects on various biological systems. These studies assess how the compound interacts with bacterial enzymes or receptors that are crucial for microbial survival. Furthermore, its interactions with other pharmaceuticals can provide insights into potential synergistic effects or antagonistic outcomes when used in combination therapies .

Several compounds share structural similarities with 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
4,6-Dichloro-2-(methylthio)pyrimidineLacks methyl group at position 5Antibacterial
5-Methyl-2-(methylthio)pyrimidineNo chlorine substituentsModerate antibacterial activity
4-Chloro-5-methyl-2-(methylthio)pyrimidineOne chlorine atom onlyAntifungal properties
4-Amino-5-methyl-2-(methylthio)pyrimidineContains an amino groupPotentially anti-inflammatory

The presence of two chlorine atoms and specific methyl and methylthio groups in 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine enhances its reactivity and biological activity compared to similar compounds, making it a unique candidate for further research and application development .

XLogP3

3.3

Dates

Modify: 2023-08-15

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